Ertugliflozin-d5

LC-MS/MS Bioanalysis Internal Standard

Quantifying ertugliflozin in plasma or tissue? Unlabeled analyte shares MRM transitions, while structural analogs introduce retention time bias. Ertugliflozin-d5 (pentadeuterated) solves this: - Provides +5 Da mass shift (m/z 442.2 → 334.3) vs. native analyte (m/z 437.4 → 329.2) - Validated in human plasma: 1-500 ng/mL linear range; applied to PK studies (15 mg oral dose) - ≥99 atom % D isotopic purity on ethoxy group; preserves identical chromatography & ionization Supplied with full characterization data. Suitable for ANDA submissions, QC, and SGLT2 occupancy studies.

Molecular Formula C22H25ClO7
Molecular Weight 441.9 g/mol
Cat. No. B12387321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErtugliflozin-d5
Molecular FormulaC22H25ClO7
Molecular Weight441.9 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl
InChIInChI=1S/C22H25ClO7/c1-2-28-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)23)22-20(27)18(25)19(26)21(11-24,30-22)12-29-22/h3-8,10,18-20,24-27H,2,9,11-12H2,1H3/t18-,19-,20+,21-,22-/m0/s1/i1D3,2D2
InChIKeyMCIACXAZCBVDEE-BLDWDHEESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ertugliflozin-d5 Technical Specifications


Ertugliflozin-d5 (PF-04971729-d5; CAS 1298086-22-2) is a stable isotope-labeled analog of the SGLT2 inhibitor ertugliflozin, in which five hydrogen atoms are substituted with deuterium atoms on the ethoxy moiety [1]. The parent compound, ertugliflozin, demonstrates an IC50 of 0.877 nM against human SGLT2 [1]. This heavy isotope labeling results in a +5 Da mass shift (molecular weight 441.91 g/mol) relative to the unlabeled analyte (436.87 g/mol), enabling its primary function as a superior internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods [2].

Workflow LC-MS/MS bioanalysis internal standard
Selection Matches ertugliflozin chromatographic behavior
Use Context Quantification in biological matrices

Ertugliflozin-d5 Irreplaceability


Substitution with unlabeled ertugliflozin, other deuterated variants (e.g., Ertugliflozin-d4), or structurally distinct SGLT2 inhibitors (e.g., dapagliflozin, empagliflozin) is analytically invalid for LC-MS/MS quantification due to fundamental chromatographic and mass spectrometric principles. Unlabeled ertugliflozin co-elutes with the analyte, causing ion suppression and preventing accurate quantification, a phenomenon well-documented in LC-MS/MS method development [1]. Alternative deuterated variants (e.g., d4) provide a mass shift of only +4 Da, which is often insufficient to separate isotopic peaks from the analyte's naturally occurring M+2 and M+4 isotopes, leading to cross-talk and signal interference [2]. The critical differentiating factors—mass shift magnitude, isotopic purity, and validated application—are quantified in the evidence guide below, demonstrating why Ertugliflozin-d5 is the necessary choice for regulatory-compliant bioanalysis.

Product
Key Difference
Ertugliflozin-d5 (Target)
Stable isotope-labeled ISTD; mass shift enables independent detection
Unlabeled Ertugliflozin
Co-elutes and shares MRM transition; limits independent quantitation
Other SGLT2 inhibitor ISTDs (e.g., dapagliflozin-d5)
Structural differences may alter retention time and ionization efficiency, introducing bias

Ertugliflozin-d5 Quantitative Comparisons


MRM Transition Differentiation

Ertugliflozin-d5 provides a +5 Da mass shift (m/z 442.2 → 334.3) relative to the unlabeled analyte (m/z 437.4 → 329.2) in MRM transitions, whereas Ertugliflozin-d4 provides only a +4 Da shift [1]. A minimum mass shift of +3 Da is recommended to avoid isotopic overlap; however, +5 Da offers a greater safety margin against interference from the analyte's natural isotopic envelope [2]. The +5 Da shift of Ertugliflozin-d5 eliminates cross-talk between the analyte and internal standard MRM channels, ensuring accurate quantification without signal bleed-through [1].

MRM Transition
Head-to-head
Target: m/z 442.2 → 334.3 vs Unlabeled: 437.4 → 329.2
Eliminates cross-talk for independent quantitation
ESI+ LC-MS/MS; Δm/z = +5 Da
LC-MS/MS Bioanalysis Internal Standard

Isotopic Purity Specification

Ertugliflozin-d5 is characterized by a chemical purity of ≥98% and an isotopic purity of 99 atom% D (deuterium) [1]. In contrast, unlabeled ertugliflozin contains natural isotopic abundance (approximately 0.015% deuterium), providing no mass shift differentiation. The high isotopic purity of Ertugliflozin-d5 minimizes the presence of unlabeled or partially labeled species that could contribute to the analyte signal, thereby reducing the lower limit of quantification (LLOQ) and improving assay sensitivity [2].

Isotopic Purity
Specification review
99 atom % D (reported for d5 label)
Minimizes unlabeled species contribution at low concentrations
Supplier specification; confirm via NMR or MS
Isotopic Purity Deuterium Enrichment Internal Standard

Validated Human Plasma Assay Advantage

A fully validated LC-MS/MS method employing Ertugliflozin-d5 as the internal standard demonstrated linearity across a concentration range of 1–500 ng/mL in human plasma, with a correlation coefficient (r²) exceeding 0.99 [1]. This linear dynamic range encompasses the expected Cmax values observed in clinical pharmacokinetic studies (e.g., 288.28 ng/mL following a 15 mg oral dose) [1]. Alternative internal standards (e.g., structural analogs) have not been validated for this specific assay and would require re-development and re-validation, incurring significant time and cost.

Assay Method Comparison
Cross-study comparable
d5-IS method reported to meet acceptance criteria vs. non-isotopic IS method shows wider variability
Supports bioanalytical method validation review
Cross-study; human plasma vs. rat plasma
Method Validation Linearity Pharmacokinetics

SGLT2 Selectivity Advantage

Ertugliflozin-d5 is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) or commercial production of ertugliflozin [1]. It is offered as a reference standard with further traceability against pharmacopeial standards (USP or EP) available based on feasibility [1]. In contrast, unlabeled ertugliflozin or other deuterated analogs (e.g., d4) may not be accompanied by the same level of regulatory-grade documentation, creating compliance risks in submissions.

SGLT2 Selectivity
Class-level
Ertugliflozin: 2000–2500-fold over SGLT1 vs. canagliflozin (250-fold), sotagliflozin (20-fold)
May minimize off-target binding in tracer studies
In vitro recombinant enzyme data; in vivo selectivity may differ
ANDA Regulatory Compliance Reference Standard

Solubility and Storage Stability: Ertugliflozin-d5 Demonstrates Comparable Physicochemical Properties to the Analyte

Ertugliflozin-d5 exhibits solubility in DMSO, ethanol, and water, similar to unlabeled ertugliflozin, with a calculated LogP of 1.7 . It is stable under recommended storage conditions (powder: -20°C for 3 years, 4°C for 2 years; in solvent: -80°C for 6 months, -20°C for 1 month) . This physicochemical equivalence ensures identical extraction recovery and chromatographic behavior, a fundamental requirement for a reliable internal standard [1].

Solubility Stability Internal Standard

Ertugliflozin-d5 Research & Industrial Applications


Clinical Pharmacokinetic Studies

Utilize Ertugliflozin-d5 as the internal standard in validated LC-MS/MS methods to accurately quantify ertugliflozin concentrations in human plasma following oral administration (e.g., 15 mg dose). The method described by Bezawada et al. (2025) employing this standard achieved linearity from 1–500 ng/mL (r² > 0.99) and was successfully applied to determine Cmax (288.28 ng/mL) and tmax (1.32 h) in healthy volunteers [1].

Regulated Bioanalysis for ANDA

Ertugliflozin-d5 serves as a regulatory-compliant reference standard for analytical method development, method validation (AMV), and QC applications during ANDA submissions and commercial production of ertugliflozin. It is supplied with detailed characterization data and can be traced to USP or EP standards, ensuring compliance with regulatory expectations [2].

SGLT2 Tracer Studies

Employ Ertugliflozin-d5 as a tracer in preclinical and clinical drug metabolism studies to elucidate metabolic pathways, quantify metabolite formation, and assess drug-drug interaction potential. The stable isotope label enables precise tracking of the parent drug and its metabolites without altering pharmacokinetic behavior, as deuterium substitution does not significantly impact the physicochemical or pharmacological properties of ertugliflozin [3].

Bioequivalence Studies for Generic Ertugliflozin Products

Incorporate Ertugliflozin-d5 as the internal standard in LC-MS/MS assays designed for bioequivalence studies comparing generic ertugliflozin formulations to the reference listed drug. The validated method, compliant with FDA guidance on bioanalytical method validation, ensures accurate and precise measurement of ertugliflozin plasma concentrations, a critical component of demonstrating bioequivalence [1].

Application
Selection Property
Validation Focus
Human plasma research PK studies
Co-eluting ISTD for ertugliflozin
Method validation and matrix effect correction
Bioanalytical method development and QC
Stable isotope-labeled standard with characterization data
Method transfer and batch consistency
SGLT2 target engagement studies
High isotopic purity and defined label position
Signal specificity and quantitative accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ertugliflozin-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.